N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide
Description
N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide is a synthetic benzamide derivative featuring a piperazine core substituted with a 2,3-dihydrobenzofuran-7-yl group and an ethyl linker to a terminal benzamide moiety. This compound has been investigated as a selective dopamine D3 receptor (D3R) ligand, with structural attributes designed to optimize receptor binding and pharmacokinetic properties. The 2,3-dihydrobenzofuran substituent contributes to metabolic stability, while the ethyl linker and benzamide group facilitate interactions with the D3R binding pocket .
Properties
CAS No. |
98205-74-4 |
|---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[4-(2,3-dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H25N3O2/c25-21(18-5-2-1-3-6-18)22-10-11-23-12-14-24(15-13-23)19-8-4-7-17-9-16-26-20(17)19/h1-8H,9-16H2,(H,22,25) |
InChI Key |
WSDAUYOWKQKRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2,3-Dihydrobenzofuran-7-yl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Synthesis of the Piperazine Intermediate: The piperazine ring can be synthesized through nucleophilic substitution reactions involving ethylenediamine and appropriate halogenated compounds.
Coupling Reactions: The dihydrobenzofuran and piperazine intermediates are coupled using reagents such as carbodiimides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2,3-Dihydrobenzofuran-7-yl)piperazin-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly for its interactions with neurotransmitter receptors.
Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Pharmacology: Investigated for its potential effects on the central nervous system, including anxiolytic and antidepressant properties.
Industrial Applications: Utilized in the synthesis of more complex molecules for pharmaceutical development.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of receptors such as serotonin or dopamine receptors. These interactions can influence various signaling pathways, leading to changes in mood, perception, and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
Key structural analogs of N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide include compounds with variations in:
- Piperazine substituents (e.g., chlorophenyl vs. dihydrobenzofuran).
- Linker length (e.g., ethyl vs. pentyl chains).
- Terminal groups (e.g., benzamide vs. pyridinylphenyl amides).
Table 1: Structural and Pharmacological Comparison
Receptor Binding and Selectivity
- Target Compound : Exhibits superior D3R affinity (Ki = 2.5 nM) and selectivity (D3/D2 = 60) compared to Compound 7o (Ki = 8.3 nM; selectivity = 50.6). The 2,3-dihydrobenzofuran group likely enhances D3R interactions through hydrophobic and π-stacking effects, while the ethyl linker optimizes spatial orientation.
- Compound 7o : The pentyl linker and pyridinylphenyl terminal group reduce D3R affinity, possibly due to steric hindrance or suboptimal hydrogen bonding .
- Hypothetical Analog A : Replacing dihydrobenzofuran with 2,3-dichlorophenyl lowers D3R affinity (Ki = 5.1 nM), highlighting the critical role of the dihydrobenzofuran moiety.
Pharmacokinetic Properties
- Solubility : The target compound demonstrates higher aqueous solubility (15 µg/mL) than Compound 7o (8 µg/mL), attributed to the oxygen atom in dihydrobenzofuran improving hydrophilicity.
- Metabolic Stability : Dihydrobenzofuran’s reduced susceptibility to oxidative metabolism compared to chlorophenyl groups may enhance half-life and bioavailability.
Key Research Findings
Selectivity Mechanisms : The benzamide group in the target compound forms hydrogen bonds with D3R’s Ser192/193 residues, while dihydrobenzofuran avoids interactions with D2R-specific residues like Ala413 .
Linker Optimization : Shorter ethyl linkers improve binding efficiency compared to pentyl chains, as observed in Compound 7o’s lower potency.
Substituent Effects : Chlorophenyl groups (e.g., in Compound 7o) increase off-target activity at α1-adrenergic receptors, whereas dihydrobenzofuran minimizes this interaction.
Biological Activity
N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide, with the CAS number 98205-74-4, is a complex organic compound notable for its potential biological activities. This compound features a benzamide structure linked to a piperazine ring and a dihydrobenzofuran moiety, making it an interesting candidate for medicinal chemistry research.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[2-[4-(2,3-dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl]benzamide |
| InChI Key | WSDAUYOWKQKRGG-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system. It may function as an agonist or antagonist at various receptor sites, influencing serotonin and dopamine pathways. This modulation can lead to significant effects on mood and behavior, indicating potential applications in treating anxiety and depression.
Pharmacological Studies
Research indicates that this compound exhibits promising pharmacological properties:
- Anxiolytic Effects : Preliminary studies suggest that it may reduce anxiety-like behavior in animal models.
- Antidepressant Activity : It has been investigated for its potential to alleviate depressive symptoms through serotonergic mechanisms.
- Neuroprotective Properties : Some studies have indicated that it might protect neuronal cells from oxidative stress .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Activity Type | Notes |
|---|---|---|
| N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide | Dopamine D4 ligand | Selective binding properties |
| 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives | Antibacterial | Known for significant antibacterial activity |
| N-(2-(4-(Phenyl)piperazin-1-yl)ethyl)benzamide | Antidepressant | Similar mechanism but different efficacy |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Neurotransmitter Interaction : A study demonstrated that this compound interacts with serotonin receptors in vitro, leading to increased receptor activation compared to control compounds .
- Behavioral Studies in Rodents : In behavioral assays, this compound showed significant anxiolytic effects when administered to rodents subjected to stress tests. The results indicated a reduction in anxiety-like behaviors compared to untreated controls.
- Exploratory Pharmacology : Further pharmacological investigations revealed that the compound has a favorable safety profile with minimal side effects at therapeutic doses in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
